Galnac-4S, NA

Vue d'ensemble

Description

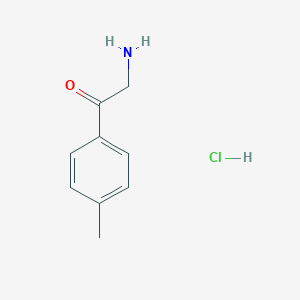

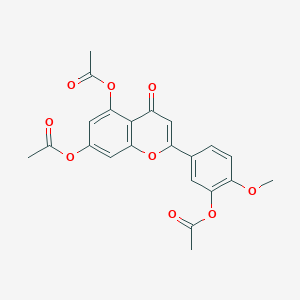

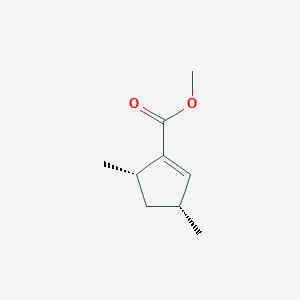

Galnac-4S, NA, also known as N-Acetyl-D-galactosamine 4-sulfate, is a compound used as a substrate to identify, differentiate, and characterize N-acetylgalactosamine sulfatase(s) and arylsulfatase(s) . It has a linear formula of C8H14O9NSNa and a molecular weight of 323.25 .

Synthesis Analysis

The synthesis of Galnac-4S, NA involves the use of sulfotransferases . In the biosynthesis of CS/DS containing GalNAc4S6S, three groups of sulfotransferases are involved: chondroitin 4-sulfotransferases (C4STs), dermatan 4-sulfotransferase-1 (D4ST-1), and GalNAc 4-sulfate 6-O-sulfotransferase (GalNAc4S-6ST) .Molecular Structure Analysis

The molecular structure of Galnac-4S, NA can be analyzed using negative ion collision-induced dissociation (CID) of underivatized N-glycans . This method has been used to identify structures with GalNAc rather than the more common galactose capping the antennae of hybrid and complex glycans .Chemical Reactions Analysis

The chemical reactions involving Galnac-4S, NA are characterized by a rapid distribution from plasma to tissue (hours) and a long terminal plasma half-life . The pharmacokinetics of GalNAc-siRNAs are approximately dose-proportional and similar between chemical stabilizing methods .Applications De Recherche Scientifique

1. Role in Glycosylation and Enzymatic Processes

GalNAc-4S is involved in various glycosylation processes, significantly impacting the structure and function of glycoproteins and glycolipids. Mikami et al. (2003) studied the specificities of human chondroitin/dermatan N-acetylgalactosamine 4-O-sulfotransferases, demonstrating the role of GalNAc-4S in the sulfation of glycosaminoglycans, a key process in the biosynthesis of chondroitin and dermatan sulfate (Mikami et al., 2003). This sulfation is crucial for the formation of mature glycosaminoglycan chains.

2. Imaging and Visualization in Cell Biology

GalNAc-4S plays a significant role in cell biology, particularly in imaging and visualization techniques. Chang et al. (2007) applied bioorthogonal chemical reporter techniques to image cell surface glycans, using GalNAc as one of the reporters. This method demonstrates the utility of GalNAc-4S in visualizing and studying cell surface glycans (Chang et al., 2007).

3. Understanding Glycosyltransferase Activity

Bennett et al. (1998) cloned and characterized a human UDP-GalNAc:polypeptideN-acetylgalactosaminyltransferase, known as GalNAc-T4. This enzyme plays a critical role in the O-glycosylation process, crucial for various biological functions (Bennett et al., 1998).

4. Role in RNAi-mediated Gene Silencing

5. Contribution to Nuclear Protein Modification

Cejas et al. (2018) explored the biosynthesis of O-N-acetylgalactosamine glycans in human cell nuclei, suggesting a novel post-translational modification of nuclear proteins. This finding sheds light on the role of GalNAc-4S in regulating gene expression and cellular physiology (Cejas et al., 2018).

Orientations Futures

Propriétés

InChI |

InChI=1S/C8H15NO9S.Na/c1-4(12)9-5(2-10)7(14)8(6(13)3-11)18-19(15,16)17;/h2,5-8,11,13-14H,3H2,1H3,(H,9,12)(H,15,16,17); | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQOPYORBHBTHSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(C=O)C(C(C(CO)O)OS(=O)(=O)O)O.[Na] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NNaO9S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00585069 | |

| Record name | PUBCHEM_16218938 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00585069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Galnac-4S, NA | |

CAS RN |

157296-97-4 | |

| Record name | PUBCHEM_16218938 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00585069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.